molecular formula C27H24N2O5 B1586541 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid CAS No. 204322-78-1

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

Cat. No.: B1586541
CAS No.: 204322-78-1
M. Wt: 456.5 g/mol
InChI Key: AJXLRWYRXXKUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5-dihydro-3H-1-benzazepin core, a seven-membered heterocyclic ring with one nitrogen atom, partially saturated at positions 4 and 3. At position 3, it carries a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group—a widely used amine-protecting group in peptide synthesis. The acetic acid moiety at position 1 enhances solubility and enables conjugation to other molecules. The Fmoc group’s presence suggests applications in solid-phase synthesis, where it can be cleaved under basic conditions (e.g., piperidine) .

Properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c30-25(31)15-29-24-12-6-1-7-17(24)13-14-23(26(29)32)28-27(33)34-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,22-23H,13-16H2,(H,28,33)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXLRWYRXXKUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373296
Record name 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204322-78-1
Record name 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid, with the CAS number 204322-78-1, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's structure, synthesis, and biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H24N2O5, with a molecular weight of 456.49 g/mol. The compound features a benzazepine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC27H24N2O5
Molecular Weight456.49 g/mol
CAS Number204322-78-1
Purity≥95%

Anticancer Properties

Research has indicated that compounds derived from the fluorene structure exhibit notable anticancer properties. A study focused on N-aryl-9-oxo-9H-fluorene derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through caspase activation pathways . Specifically, modifications to the 9H-fluorene ring led to enhanced activity against T47D and HCT116 cells, suggesting that structural variations can significantly impact biological efficacy.

The mechanism by which this compound exerts its effects remains an area of active investigation. Preliminary data suggest that it may interact with key cellular pathways involved in apoptosis and cell cycle regulation. The compound's structural analogs have shown effectiveness in inhibiting tubulin polymerization, indicating potential utility as an antitumor agent .

Neuropharmacological Effects

The benzazepine derivatives have also been explored for their neuropharmacological effects. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant-like activities in animal models. This suggests that this compound could possess similar properties, warranting further investigation into its effects on neurotransmitter systems.

Case Studies

A series of experiments evaluated the cytotoxicity of related compounds against various human cancer cell lines. For example:

CompoundCell LineEC50 (µM)
9-Oxo-N-aromatic FluoreneT47D0.15
HCT1160.29
SNU3980.25

These findings highlight the potential for developing novel therapeutic agents based on the fluorene scaffold.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C27H24N2O5C_{27}H_{24}N_{2}O_{5} and a molecular weight of approximately 456.49 g/mol. Its structure features a benzazepine core, which is known for its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is particularly relevant for its applications in peptide synthesis and drug development.

Applications in Medicinal Chemistry

1. Drug Design and Development

  • The compound is utilized as a building block in the synthesis of bioactive peptides. Its Fmoc protecting group allows for easy incorporation into peptide chains, facilitating the development of novel therapeutics targeting various diseases.
  • Research has indicated that derivatives of benzazepine exhibit antitumor, anti-inflammatory, and neuroprotective properties, making this compound a candidate for further exploration in drug development.

2. Anticancer Research

  • Studies have shown that benzazepine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
  • A specific case study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.

Biochemical Applications

1. Enzyme Inhibition

  • The compound has been investigated for its potential as an enzyme inhibitor. Its structural attributes allow it to interact with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • For example, inhibition studies have shown that certain derivatives can effectively inhibit enzymes such as proteases and kinases, which are crucial targets in drug discovery.

2. Targeted Drug Delivery Systems

  • Research is ongoing into the use of this compound in targeted drug delivery systems. The ability to modify the Fmoc group can enhance the solubility and stability of drugs, allowing for more effective delivery to target sites within the body.

Data Table: Summary of Research Findings

Application Area Findings References
Drug DesignUsed as a building block for peptide synthesis; facilitates incorporation into peptide chains.
Anticancer ActivityInduces apoptosis in cancer cells; cytotoxic effects observed in breast and lung cancer lines.Case Study:
Enzyme InhibitionEffective inhibition of proteases and kinases; potential therapeutic applications identified.
Targeted Drug DeliveryEnhances solubility and stability for improved drug delivery systems; ongoing research.

Case Studies

Case Study 1: Anticancer Properties
A study conducted on various derivatives of benzazepine revealed that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Enzyme Inhibition
Another research project focused on the inhibitory effects of this compound on specific kinases involved in cell signaling pathways. The findings suggested that modifications to the Fmoc group could enhance binding affinity and selectivity, paving the way for new therapeutic agents targeting kinase-related diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Structure

Piperazine Derivatives
  • Example : 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)
    • Structure : A six-membered piperazine ring with two nitrogen atoms.
    • Impact : The additional nitrogen increases polarity and hydrogen-bonding capacity compared to the benzazepin core. Piperazine derivatives often exhibit enhanced solubility in aqueous media, making them suitable for hydrophilic linkers in drug design .
Diazepane Derivatives
  • Example: 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid (CID 22569038) Structure: A seven-membered diazepane ring with two nitrogen atoms.
Azetidine Derivatives
  • Example : 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid (CAS 1592739-14-4)
    • Structure : A four-membered azetidine ring with a methyl substituent.
    • Impact : The strained azetidine ring may enhance metabolic stability compared to larger heterocycles, a desirable trait in prodrug design .

Functional Group Modifications

Spacer Groups
  • Example: [2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid (CAS 166108-71-0) Modification: Incorporates an ethoxyethoxy spacer between the Fmoc group and acetic acid. Impact: The spacer increases hydrophilicity and may reduce steric hindrance during conjugation reactions, improving yield in peptide coupling .
Ketone-Containing Analogs
  • Example: 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperazin-1-yl)acetic acid (CAS 1033622-38-6) Modification: A ketone group at position 2 of the piperazine ring.

Physicochemical Properties

Compound (CAS/CID) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₂₅H₂₃N₂O₅* ~437.46 Benzazepin core, Fmoc-protected
180576-05-0 (Piperazine) C₂₂H₂₂N₂O₄ 378.43 Piperazine ring, higher polarity
166108-71-0 (Ethoxyethoxy spacer) C₂₁H₂₃NO₆ 385.41 Enhanced hydrophilicity
22569038 (Diazepane) C₂₂H₂₄N₂O₄ 380.44 Larger ring, dual nitrogen atoms

*Estimated based on structural analogs.

Preparation Methods

Starting Materials and Reagents

Stepwise Synthesis Outline

Step Description Key Reagents Conditions
1 Preparation of 2-oxo-4,5-dihydro-3H-1-benzazepin intermediate Cyclization of appropriate precursors Heating, acid/base catalysis
2 Introduction of acetic acid substituent at N-1 Reaction with bromoacetic acid or equivalent Base (e.g., triethylamine), solvent DMF
3 Protection of amino group at C-3 with Fmoc Reaction with Fmoc-Cl Basic conditions (e.g., NaHCO3), DCM or DMF solvent
4 Purification Chromatography or recrystallization Silica gel column, solvents like ethyl acetate/hexane

Representative Procedure (Adapted from Patent WO2021034815A1)

  • A solution of the benzazepinone intermediate is dissolved in DMF.
  • To this, 1-hydroxybenzotriazole hydrate and a carbodiimide coupling agent are added to activate the carboxyl group of acetic acid derivative.
  • The amino group at position 3 is protected by adding Fmoc-Cl under mild basic conditions.
  • The reaction mixture is stirred at ambient temperature until completion.
  • The product is isolated by precipitation or chromatography.

Analytical and Research Findings

  • Yield : Reported yields for the coupling and protection steps typically range from 70% to 90%, indicating efficient synthesis.
  • Purity : High-performance liquid chromatography (HPLC) confirms purity above 95% after purification.
  • Structural Confirmation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the structure and integrity of the synthesized compound.

Comparative Table of Key Preparation Parameters

Parameter Typical Range/Value Notes
Reaction temperature 0°C to room temperature Controlled to avoid side reactions
Solvent DMF, DCM DMF preferred for solubility and coupling efficiency
Coupling agent HOBt + carbodiimide (DIC or EDC) Enhances amide bond formation
Reaction time 2 to 24 hours Depends on scale and conditions
Purification method Silica gel chromatography Ensures removal of impurities
Yield 70–90% High efficiency for peptide-like coupling

Notes on Method Variations

  • Alternative protecting groups can be used but Fmoc is preferred due to its stability and ease of removal.
  • The acetic acid moiety can be introduced via different activated esters or halides depending on availability.
  • Reaction conditions may be optimized for scale-up or specific purity requirements.

Q & A

Basic: What are the optimal synthetic routes for preparing this Fmoc-protected benzazepine derivative?

The synthesis typically involves sequential protection and coupling steps. The Fmoc group is introduced early to protect the amino functionality, followed by cyclization to form the benzazepine core. Key reagents include isobutoxycarbonyl chloride (IBC-Cl) for activation and organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres. Critical parameters include temperature control (0–25°C) to prevent epimerization and stoichiometric monitoring to minimize by-products .

Basic: How can researchers ensure purity during purification?

Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA) is standard. Confirmation of purity (>95%) requires complementary techniques:

  • Mass spectrometry (MS): ESI-MS in positive ion mode to verify molecular ion peaks.
  • NMR: 1^1H and 13^13C NMR to confirm absence of residual solvents or protecting group fragments (e.g., Fmoc deprotection byproducts) .

Advanced: How does solvent choice impact the stability of this compound during peptide coupling reactions?

Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate Fmoc cleavage under basic conditions. Stability studies show that DCM maintains Fmoc integrity at 4°C for 48 hours, while DMF degrades the compound by ~15% within 24 hours. Pre-reaction stability assays (HPLC monitoring) are recommended to optimize solvent systems .

Advanced: What analytical challenges arise in characterizing byproducts from incomplete cyclization?

Incomplete cyclization generates linear intermediates with free amines, detectable via:

  • LC-MS: Look for mass increments matching uncyclized precursors.
  • FT-IR: Amine N-H stretches (~3300 cm1^{-1}) indicate unreacted groups.
    Resolution involves adjusting cyclization catalysts (e.g., HATU vs. PyBOP) and reaction times .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in cytotoxicity or receptor binding may stem from:

  • Batch variability: Impurity profiles (e.g., residual palladium from coupling reactions).
  • Assay conditions: pH sensitivity of the benzazepine ring.
    Mitigation strategies:
    • Standardize synthesis and purification protocols.
    • Validate assays with orthogonal methods (e.g., SPR for binding, cell viability assays for toxicity) .

Advanced: What strategies improve the compound’s compatibility with solid-phase peptide synthesis (SPPS)?

  • Linker optimization: Use Wang or Rink amide resins to anchor the carboxylic acid moiety.
  • Deprotection: 20% piperidine in DMF (2 × 5 min) removes Fmoc without degrading the benzazepine core.
  • Coupling agents: HOBt/DIC or OxymaPure/DIEA for efficient amide bond formation .

Advanced: How does the benzazepine ring’s conformation influence its interaction with biological targets?

Molecular dynamics simulations reveal that the dihydrobenzazepine ring adopts a semi-rigid chair-like conformation, favoring interactions with hydrophobic pockets in G-protein-coupled receptors (GPCRs). Substituent modifications (e.g., fluorination at C7) enhance binding affinity by 2–3-fold in serotonin receptor models .

Advanced: What are the implications of the compound’s photodegradation under UV light?

UV-Vis studies show 30% degradation after 6 hours (254 nm). Degradation products include fluorenone derivatives (via Fmoc cleavage) and oxidized benzazepine rings. Recommendations:

  • Store aliquots in amber vials at −20°C.
  • Conduct reactions under inert light conditions .

Advanced: How can researchers adapt this compound for click chemistry applications?

Introduce azide or alkyne handles via:

  • Side-chain modification: Replace the acetic acid moiety with propargyl glycine.
  • Post-synthesis conjugation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with PEGylated azides for solubility enhancement .

Advanced: What in silico tools predict the compound’s ADMET properties?

  • ADMET Predictor™: Estimates moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4 inhibition risk.
  • SwissADME: Predicts high plasma protein binding (89%) due to the Fmoc group’s hydrophobicity. Experimental validation via plasma binding assays is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.